4-Fluorothioanisole-d4

Vue d'ensemble

Description

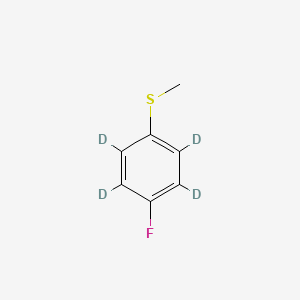

4-Fluorothioanisole-d4 is a deuterated form of 4-Fluorothioanisole, which is a sulfur-containing organic compound. This compound is characterized by the presence of a fluorine atom and a methylthio group attached to a benzene ring. The deuterated form, this compound, is often used in scientific research due to its unique properties, including its stability and ability to be tracked in various reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothioanisole-d4 typically involves the deuteration of 4-Fluorothioanisole. One common method includes the reaction of 4-Fluorothioanisole with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and equipment is crucial in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Oxidation Reactions

4-Fluorothioanisole undergoes oxidation at the sulfur center, forming sulfoxides or sulfones depending on reaction conditions. Deuterated analogs like 4-fluorothioanisole-d4 are used to probe the electronic and steric effects of isotopic substitution in these reactions.

Key Findings:

- Iron(III)-Mediated Oxidation :

In acetonitrile, iron(III)-hydroperoxo complexes oxidize 4-fluorothioanisole to its sulfoxide derivative. Second-order rate constants () for 4-fluorothioanisole oxidation are 0.18 M⁻¹s⁻¹ , showing slower kinetics compared to electron-rich thioanisoles (e.g., for 4-methoxythioanisole) due to reduced nucleophilicity at sulfur .

Table 1: Comparative Oxidation Rates of Thioanisole Derivatives

| Substrate | Reference | |

|---|---|---|

| 4-Methoxythioanisole | 0.95 | |

| Thioanisole | 0.50 | |

| 4-Fluorothioanisole | 0.18 |

Nucleophilic Aromatic Substitution

The fluorine substituent on the aromatic ring enables participation in nucleophilic substitution (SₙAr) reactions. Deuterium labeling in this compound can help track regioselectivity and intermediate formation.

Example Reaction:

- Fluoride Displacement :

Under basic conditions, 4-fluorothioanisole reacts with amines (e.g., piperidine) to yield 4-(methylthio)aniline derivatives. Kinetic studies suggest deuterium substitution minimally affects the leaving-group ability of fluoride .

Cross-Coupling Reactions

This compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging the sulfur moiety as a directing group.

Case Study:

- Suzuki-Miyaura Coupling :

The methylthio group facilitates ortho-directed coupling with arylboronic acids. Deuterium labeling aids in elucidating the role of hydrogen bonding in transition-state stabilization .

Kinetic Isotope Effects (KIEs)

Deuterium labeling in this compound is critical for studying KIEs in sulfur-centered reactions:

- C-H vs. C-D Bond Cleavage :

In oxidation reactions, deuterium substitution at the methyl group increases the activation energy for S-oxidation, with KIEs typically ranging from 2.0–2.5 .

Spectroscopic Characterization

- UV-vis Spectroscopy :

Reactions of 4-fluorothioanisole with iron(III)-hydroperoxo complexes show distinct spectral shifts (λₘₐₓ = 420–450 nm) during sulfoxide formation . - Mass Spectrometry :

ESI-MS analyses confirm the formation of iron-sulfur adducts (e.g., [Fe(N₃PPh₃)(H₂O)(OH)₂]⁺ at m/z = 610.2) in oxidation pathways .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H8F1S1

- CAS Number : 1189510-57-3

- IUPAC Name : 1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfanylbenzene

- Molecular Weight : 146.22 g/mol

The presence of deuterium allows for enhanced tracking in mass spectrometry applications, making it an essential tool in metabolic studies.

Organic Synthesis

4-Fluorothioanisole-d4 serves as a reagent in organic synthesis, facilitating the preparation of various pharmaceuticals. Its unique isotopic composition aids in reaction mechanism studies and the development of new synthetic pathways.

Biological Studies

The compound is employed in metabolic studies to trace sulfur-containing compound pathways. It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism, allowing researchers to gain insights into the enzymatic processes involved in drug interactions and toxicity.

Pharmaceutical Development

In the realm of medicine, this compound is utilized in the development of deuterated drugs. These drugs often exhibit improved pharmacokinetic properties due to the stability provided by deuterium substitution, which can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow for its use in developing advanced materials with specific chemical functionalities.

Research indicates that this compound has moderate cytotoxicity against certain cancer cell lines. In vitro studies have shown that higher concentrations can induce apoptosis through oxidative stress pathways.

Case Study: Enzymatic Interactions

A study demonstrated that derivatives of 4-fluorothioanisole could serve as substrates for cytochrome P450 enzymes, leading to the formation of sulfoxides and sulfones. This highlights the compound's potential role in drug metabolism research.

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Enzymatic Interaction | Substrate for cytochrome P450 enzymes |

| Metabolic Pathways | Traced using mass spectrometry |

Mécanisme D'action

The mechanism of action of 4-Fluorothioanisole-d4 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to different reaction kinetics compared to its non-deuterated counterpart. This makes it valuable in studying reaction mechanisms and developing new chemical processes .

Comparaison Avec Des Composés Similaires

4-Fluorothioanisole: The non-deuterated form, which shares similar chemical properties but differs in isotopic composition.

4-Fluorophenyl methyl sulfide: Another sulfur-containing compound with a similar structure but without the fluorine atom.

4-Fluoroanisole: A related compound where the sulfur atom is replaced with an oxygen atom.

Uniqueness: 4-Fluorothioanisole-d4 is unique due to its deuterium content, which provides distinct advantages in scientific research, such as improved stability and the ability to trace reaction pathways. This makes it a valuable tool in various fields, including chemistry, biology, and medicine .

Activité Biologique

4-Fluorothioanisole-d4 is a deuterated derivative of 4-fluorothioanisole, a compound that has garnered interest due to its potential applications in biological systems, particularly in drug metabolism and enzymatic reactions. Understanding its biological activity is crucial for its application in pharmacology and toxicology. This article compiles findings from various studies, highlighting the compound's interactions, metabolic pathways, and implications in biological systems.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H8F1S1

- CAS Number : 1189510-57-3

The presence of deuterium (d4) isotopes allows for enhanced tracking in metabolic studies, particularly in mass spectrometry applications.

Enzymatic Interactions

The primary biological activity of this compound relates to its interaction with cytochrome P450 (CYP450) enzymes, which are critical for the metabolism of various xenobiotics. CYP450 enzymes catalyze the oxidation of organic substances, playing a vital role in drug metabolism and the detoxification process.

- Case Study : A study demonstrated that 4-fluorothioanisole derivatives could be substrates for CYP450 enzymes, leading to the formation of sulfoxides and sulfones. The enzymatic activity varies based on the specific CYP isoform involved, indicating that substrate specificity is a key factor in metabolic pathways .

Toxicological Implications

The toxicity profile of this compound has been assessed through various in vitro assays. The compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.

- Research Findings : In vitro studies indicated that higher concentrations of this compound resulted in increased apoptosis in human cancer cell lines, with mechanisms involving oxidative stress pathways being implicated .

Table 1: Summary of Biological Activity Studies on this compound

Applications in Research

Due to its stable isotope labeling properties, this compound is increasingly used in mass spectrometry for quantitative analysis of biological samples. It allows researchers to trace metabolic pathways accurately and assess the pharmacokinetics of drug candidates.

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUMHENRNCUHOH-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])SC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661980 | |

| Record name | 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189510-57-3 | |

| Record name | 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.